Cas no 2593-56-8 (2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione)

2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione is a specialized organic compound with distinct structural features. This compound exhibits unique properties such as high purity and stability, making it suitable for a variety of chemical reactions. Its structural complexity allows for diverse synthetic applications, contributing to its significance in organic synthesis.
2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione structure
2593-56-8 structure
Product Name:2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione
CAS No:2593-56-8
MF:C13H12O2S
MW:232.298182487488
CID:260189
PubChem ID:259836
Update Time:2025-06-20

2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenedione,2-(ethylthio)-3-methyl-
    • 2-(Ethylthio)-3-methyl-1,4-naphthoquinone
    • 2-Aethylmercapto-3-methyl-[1,4]naphthochinon
    • 2-ethylsulfanyl-3-methyl-[1,4]naphthoquinone
    • NSC-90452
    • 2-(ethylsulfanyl)-3-methylnaphthalene-1,4-dione
    • NSC90452
    • BDBM50504352
    • CHEMBL4450909
    • DTXSID50948847
    • SCHEMBL2599346
    • AKOS024332252
    • 2-(Ethylthio)-3-methylnaphthalene-1,4-dione
    • 2-ethylthio-3-methyl-1,4-naphthoquinone
    • 2593-56-8
    • 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione
    • Inchi: 1S/C13H12O2S/c1-3-16-13-8(2)11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3H2,1-2H3
    • InChI Key: AAPLOQZFUUYECE-UHFFFAOYSA-N
    • SMILES: S(CC)C1C(C2C=CC=CC=2C(C=1C)=O)=O

Computed Properties

  • Exact Mass: 232.05586
  • Monoisotopic Mass: 232.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 59.4Ų

Experimental Properties

  • Density: 1.24
  • Melting Point: NA
  • Boiling Point: 368.2°Cat760mmHg
  • Flash Point: 160°C
  • Refractive Index: 1.609
  • PSA: 34.14
  • LogP: 3.09270
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E903728-500mg
2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione
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$ 70.00 2022-06-05
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2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione
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Additional information on 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione

Introduction to 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione (CAS No. 2593-56-8)

2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione is a fascinating organic compound with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and chemical biology. This heterocyclic compound, identified by its Chemical Abstracts Service (CAS) number 2593-56-8, features a naphthalene core modified with an ethylsulfanyl group and a methyl substituent, along with two carbonyl groups at the 1 and 4 positions. The presence of these functional groups imparts distinct chemical properties that make it a valuable scaffold for further derivatization and exploration in drug discovery.

The molecular structure of 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione consists of a benzene-like aromatic system with additional ring saturation and functionalization. The ethylsulfanyl group (-SCH₂CH₃) introduces sulfur into the molecule, which can participate in various biochemical interactions, while the methyl group (-CH₃) at the 3-position influences electronic distribution and steric effects. The two carbonyl groups (C=O) enhance electrophilicity, making the compound a potential precursor for further oxidation or reduction reactions.

Recent advancements in computational chemistry have highlighted the potential of such naphthodione derivatives as kinase inhibitors. Studies suggest that the electron-withdrawing nature of the carbonyl groups can modulate binding affinity to target proteins, while the sulfur-containing moiety may engage in hydrogen bonding or metal coordination interactions. This dual functionality makes 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione a promising candidate for designing small-molecule drugs targeting diseases such as cancer and inflammatory disorders.

In vitro experiments have demonstrated that derivatives of this compound exhibit inhibitory activity against certain enzymes implicated in metabolic pathways relevant to neurodegenerative diseases. The naphthodione core has been shown to interact with biological targets in ways that could lead to therapeutic benefits. For instance, modifications at the ethylsulfanyl position have been found to enhance solubility and bioavailability, critical factors for drug efficacy. Researchers are exploring how structural variations can fine-tune pharmacokinetic properties without compromising target specificity.

The synthesis of 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione involves multi-step organic reactions, typically starting from readily available naphthalene derivatives. Key steps include sulfonylation followed by cyclization or condensation reactions to introduce the dihydronaphthalene scaffold. Advances in green chemistry have led to more sustainable synthetic routes, minimizing waste and hazardous byproducts. These methods align with global efforts to promote environmentally responsible chemical manufacturing.

One of the most compelling aspects of this compound is its versatility as a building block for medicinal chemistry. By introducing different substituents or altering the core structure, chemists can generate libraries of compounds for high-throughput screening (HTS). This approach has accelerated drug discovery pipelines in recent years, enabling rapid identification of lead candidates with desirable pharmacological profiles. The integration of machine learning algorithms has further enhanced this process by predicting molecular properties and optimizing synthetic strategies.

Current research is also exploring the role of sulfur-containing heterocycles in modulating immune responses. The ethylsulfanyl group in 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione may interact with thioredoxin reductase or other antioxidant enzymes, potentially offering benefits in immunomodulatory therapies. Preclinical studies are underway to evaluate its efficacy in models of autoimmune diseases and chronic inflammation.

The pharmaceutical industry has taken notice of such innovative compounds due to their potential therapeutic applications. Companies are investing in research programs aimed at developing next-generation drugs based on naphthodione scaffolds. Collaborative efforts between academic institutions and industry partners have fostered interdisciplinary innovation, combining expertise in organic synthesis, medicinal chemistry, and pharmacology.

The future prospects for 2-(Ethylsulfanyl)-3-methyl-1,4-dihydronaphthalene-1,4-dione appear bright as new synthetic methodologies emerge and computational tools become more sophisticated. Continued exploration of its derivatives will likely uncover novel biological activities and expand its utility in therapeutic contexts. As regulatory frameworks evolve to support innovative drug development, compounds like this one are poised to play a significant role in addressing unmet medical needs.

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